N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c14-11-4-3-10(18-11)12(16)15-7-9-8-17-13(19-9)5-1-2-6-13/h3-4,9H,1-2,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFTESZJHHSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,4-dioxaspiro[4.4]nonane core, which can be synthesized from aliphatic compounds or γ-lactones. The spiroketal structure is formed through the condensation of lactones in the presence of sodium ethoxide, followed by decarboxylation with a dilute mineral acid .
This can be achieved through a nucleophilic substitution reaction where the bromine atom is introduced using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Spectral and Physical Properties
Key Research Findings
- Spirocyclic Stability: The 1,4-dioxaspiro[4.4]nonane core in analogs demonstrates thermal resilience, making it suitable for high-stress environments (e.g., biolubricants) .
- Halogen Effects : Bromine on furan may enhance lipophilicity compared to chlorine on benzene, influencing membrane permeability in drug design .
- Functional Group Diversity : Carboxamide vs. ester or thiazole functionalities directs applications toward pharmaceuticals (e.g., enzyme inhibitors) or industrial materials .
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C15H19BrN2O3 |
| Molecular Weight | 353.23 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Structure
The compound features a spirocyclic structure which is significant for its biological activity. The presence of the bromine atom and the dioxaspiro moiety contributes to its unique chemical reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives containing furan and amide functionalities can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The spirocyclic structure enhances the binding affinity to specific targets within cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.
The proposed mechanism of action involves:
- Cellular Uptake : The compound enters cells through passive diffusion due to its lipophilicity.
- Target Interaction : Once inside, it interacts with specific proteins or enzymes that regulate cell growth and apoptosis.
- Signal Transduction : It may alter signaling pathways associated with cell survival and proliferation .
Study 1: Anticancer Activity in Breast Cancer Models
In a recent study, this compound was tested on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. Time-kill studies showed significant bacterial reduction within 6 hours of exposure .
Q & A
Q. Q1: What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide, and how can purity be validated?
Methodological Answer: The compound can be synthesized via amide coupling between 5-bromofuran-2-carboxylic acid and a 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine intermediate. A typical procedure involves activating the carboxylic acid with coupling agents like HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) in DMF, followed by reaction with the amine (see Scheme 1 in ). Purity validation requires HPLC (≥95%) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, the ¹H NMR of analogous compounds shows characteristic peaks for spirocyclic protons (δ 1.6–2.0 ppm) and furan protons (δ 6.5–7.5 ppm) .
Q. Table 1: Key Spectral Data for Analogous Compounds
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| Spirocyclic C-O-C | 1.6–2.0 (m) | 65–70 (C-O) | 1100–1250 (C-O stretch) |
| Furan ring | 6.5–7.5 (d, J=3.5 Hz) | 105–115 (C-Br) | 1580–1600 (C=C) |
| Amide N-H | 8.0–9.0 (br. s) | 165–170 (C=O) | 1640–1670 (C=O) |
Advanced Research Questions
Q. Q2: How does the spirocyclic moiety influence the compound’s conformational stability and biological activity?
Methodological Answer: The 1,4-dioxaspiro[4.4]nonane group imposes steric constraints that reduce conformational flexibility, potentially enhancing binding specificity. Computational modeling (e.g., DFT or molecular dynamics) can predict stable conformers. Experimentally, X-ray crystallography of analogs reveals chair-like spirocyclic conformations with dihedral angles of 55–60° between fused rings, which may correlate with activity in enzyme inhibition assays. Compare bioactivity data (e.g., IC₅₀ values) against non-spiro analogs to isolate steric effects.
Q. Q3: What strategies enable selective functionalization of the 5-bromo substituent on the furan ring for SAR studies?
Methodological Answer: The bromine at C5 is amenable to Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenyl, pyridyl) under Pd(PPh₃)₄ catalysis (80°C, DME/H₂O). For example, N-(4-bromophenyl)furan-2-carboxamide derivatives were functionalized with >80% yield using this method (Scheme 2 in ). Post-functionalization purity is confirmed via LCMS (e.g., m/z [M+H]⁺ 460.10 for bromofuran derivatives).
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for bromofuran carboxamides?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. To mitigate:
Validate compound identity via HRMS and 2D NMR (e.g., HSQC to confirm C-Br coupling).
Standardize bioassays: Use controls like 5-bromofuran-2-carboxylic acid to isolate the amide’s contribution.
Compare IC₅₀ values across multiple cell lines (e.g., antimicrobial activity in vs. antioxidant data in ).
Experimental Design & Data Analysis
Q. Q5: What analytical techniques are critical for characterizing spirocyclic carboxamides?
Methodological Answer:
- X-ray crystallography : Resolves spirocyclic geometry (e.g., bond lengths ~1.54 Å for C-O in dioxolane rings).
- VT-NMR : Detects conformational exchange at varying temperatures (e.g., coalescence of spirocyclic protons at 60°C).
- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the amide bond under acidic conditions).
Q. Q6: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor via LCMS for hydrolytic cleavage of the amide bond (e.g., half-life <6 hours at pH 2).
Photostability : Expose to UV light (300–400 nm) and track degradation using UV-Vis spectroscopy (λ_max ~280 nm for furans).
Contradiction Analysis
Q. Q7: Why do some studies report high antimicrobial activity for bromofuran carboxamides, while others show negligible effects?
Methodological Answer: Contradictions may stem from:
- Bacterial strain specificity : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) varies due to membrane permeability.
- Substituent positioning : Para-substituted benzamides () show higher activity than ortho analogs due to steric hindrance.
- Assay sensitivity : Broth microdilution (MIC ≤8 µg/mL) vs. disk diffusion may yield divergent results.
Biological Evaluation
Q. Q8: What in vitro assays are recommended for evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer:
Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays.
Cellular assays : Measure proliferation inhibition in cancer lines (e.g., MCF-7, IC₅₀ ~10 µM) via MTT.
Selectivity screening : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
